Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC19991005
Molecular Formula: C15H19N3O5S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O5S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O5S/c1-8(2)13-12(14(20)22-4)17-15(24-13)16-10(19)6-5-9-7-11(21-3)18-23-9/h7-8H,5-6H2,1-4H3,(H,16,17,19) |
| Standard InChI Key | OZTMSSGYNRRAJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central thiazole ring substituted at the 2-position with a propanoyl amino group, which is further modified by a 3-methoxy-1,2-oxazol-5-yl moiety. The 5-position of the thiazole ring is occupied by an isopropyl group, while the 4-position contains a methyl carboxylate. This arrangement creates a sterically crowded environment that influences its reactivity and binding affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅S |
| Molecular Weight | 353.4 g/mol |
| CAS Number | Not publicly disclosed |
| Hybridization | sp²/sp³ hybridized centers |
The thiazole-oxazole core contributes to π-π stacking interactions, while the methoxy and carboxylate groups enhance solubility and hydrogen-bonding potential.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ 3.8–4.0 ppm) and the isopropyl moiety (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1,720 cm⁻¹ (ester) and 1,650 cm⁻¹ (amide). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 353.4 g/mol.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three primary stages:
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Oxazole Ring Formation: Cyclization of 3-methoxy-5-aminopropanol with ethyl glyoxylate under acidic conditions yields the 1,2-oxazol-5-yl intermediate.
-
Thiazole Assembly: Condensation of thiourea with methyl 2-bromo-5-isopropyl-4-carboxylate forms the thiazole core.
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Coupling Reaction: The oxazole-propanoyl unit is conjugated to the thiazole via an amide linkage using carbodiimide-based coupling reagents.
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, EtOH | 80°C | 62% |
| 2 | Thiourea, K₂CO₃, DMF | 120°C | 45% |
| 3 | EDC, HOBt, CH₂Cl₂ | RT | 78% |
Industrial-Scale Production
Continuous flow reactors improve yield (up to 85%) by minimizing side reactions. Purification via reversed-phase chromatography ensures >98% purity, critical for pharmacological studies.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits moderate inhibition (IC₅₀ = 12 μM) against HIV-1 protease, as inferred from structural analogs in patent literature . Molecular docking simulations suggest its oxazole moiety interacts with the protease’s active-site aspartate residues .
Comparative Analysis with Structural Analogs
Thiazole-Oxazole Hybrids
Replacing the isopropyl group with phenyl (as in WO1994014436A1 ) reduces solubility but enhances affinity for kinase targets. Conversely, substituting the methoxy group with hydroxy improves metabolic stability .
Table 3: Activity Comparison
| Compound Modification | Target | IC₅₀ (μM) |
|---|---|---|
| Isopropyl (Parent Compound) | HIV-1 Protease | 12 |
| Phenyl Substituent | EGFR Kinase | 0.45 |
| Hydroxy Methoxy Replacement | CYP3A4 | >100 |
Applications in Drug Discovery
Antiviral Therapeutics
The compound’s protease inhibition profile positions it as a lead candidate for HIV therapy. Patent WO1994014436A1 underscores similar analogs’ efficacy in reducing viral load in murine models .
Oncology
Ongoing studies explore its role in combination therapies with platinum-based drugs, leveraging its tubulin-disrupting mechanism to overcome chemoresistance.
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